molecular formula C13H19N3O B8472930 2-Amino-5-(4-methylpiperidinyl)benzamide

2-Amino-5-(4-methylpiperidinyl)benzamide

Cat. No.: B8472930
M. Wt: 233.31 g/mol
InChI Key: KAAJPGPDKJDBDD-UHFFFAOYSA-N
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Description

2-Amino-5-(4-methylpiperidinyl)benzamide is a benzamide derivative featuring a 4-methylpiperidinyl substituent at the 5-position of the benzamide ring and an amino group at the 2-position. This compound belongs to a class of molecules frequently explored for their pharmacological and biochemical properties, including enzyme inhibition, receptor modulation, and fluorescence-based applications.

The 4-methylpiperidinyl group contributes to the molecule’s conformational flexibility and lipophilicity, which may enhance its interaction with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

2-amino-5-(4-methylpiperidin-1-yl)benzamide

InChI

InChI=1S/C13H19N3O/c1-9-4-6-16(7-5-9)10-2-3-12(14)11(8-10)13(15)17/h2-3,8-9H,4-7,14H2,1H3,(H2,15,17)

InChI Key

KAAJPGPDKJDBDD-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomerism: 5-Amino-2-(2-methylpiperidin-1-yl)benzamide

This compound (CAS: 694456-64-9) differs from 2-Amino-5-(4-methylpiperidinyl)benzamide in the placement of the methylpiperidinyl group (2-methylpiperidinyl at position 2 vs. 4-methylpiperidinyl at position 5). The positional shift impacts molecular interactions:

  • Molecular Weight : 233.31 g/mol (vs. ~250–313 g/mol for other benzamides) .

Substituent Diversity: 2-Amino-5-(4-methyl-1H-imidazol-1-yl)benzamide

Replacing the 4-methylpiperidinyl group with a 4-methylimidazolyl group (CAS: KB-167179) introduces a heteroaromatic ring. Key differences include:

  • Electron Density : The imidazole ring enhances hydrogen-bonding capacity, which may improve interactions with enzymes like histone deacetylases (HDACs) or PCAF HAT .
  • Biological Activity : Imidazole-containing benzamides are often prioritized for kinase or protease inhibition, whereas piperidinyl derivatives are explored for GPCR modulation .

Functional Comparisons

Enzyme Inhibition

  • PCAF HAT Inhibition: Benzamides with long acyl chains (e.g., 2-hexanoylamino derivatives) show ~60–79% inhibition at 100 µM, with activity dependent on the 2-acylamino group rather than chain length. In contrast, this compound lacks an acyl chain, suggesting distinct inhibition mechanisms .
  • The 4-methylpiperidinyl group may sterically hinder interactions with HDAC catalytic pockets .

Receptor Modulation

  • mGlu5 PAMs : Benzamide-based positive allosteric modulators (e.g., CPPHA analogues) require specific substitutions for potency (EC₅₀ ≤1 µM). The 4-methylpiperidinyl group’s bulkiness may reduce efficacy compared to smaller substituents .
  • P2X7 Antagonism : Pfizer’s benzamide inhibitors (e.g., US20070142329A1) share structural similarities with BzATP but differ in R-group modifications. The 4-methylpiperidinyl group’s basicity could enhance P2X7 receptor affinity relative to neutral substituents .

Data Tables

Table 1: Key Properties of Selected Benzamide Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Reference ID
This compound ~250 (estimated) 4-methylpiperidinyl (position 5) Fluorescence imaging, enzyme mod.
5-Amino-2-(2-methylpiperidinyl)benzamide 233.31 2-methylpiperidinyl (position 2) CNS receptor modulation
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide 354.41 Hexanoyl, carboxyphenyl PCAF HAT inhibitor (67% at 100 µM)

Table 2: Photophysical Properties

Compound Quantum Yield (%) Detection Range (µg/mL) Application Reference ID
This compound 4.6 1–40 Insulin fibril detection
Acetanilide ~3–4 N/A Reference fluorophore

Research Findings and Limitations

  • Regression Model Limitations : Predictive models for benzamide dyes perform poorly for piperazinyl or bulky aromatic substituents, underscoring challenges in modeling 4-methylpiperidinyl derivatives .
  • Synthetic Challenges: Position-specific substitutions (e.g., 5 vs. 2) require tailored reaction conditions, as seen in the synthesis of 2-amino-5-(4-chlorobutoxy)-N-(4-phenoxyphenyl)benzamide .

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